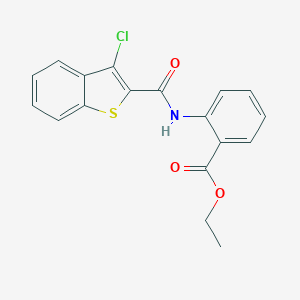
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that features a benzo[b]thiophene core, a chlorine substituent, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-chloro-benzo[b]thiophene-2-carboxylic acid, which is then coupled with 2-amino-benzoic acid ethyl ester under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as carbonyl diimidazole or thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
相似化合物的比较
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
(3-Chloro-benzo[b]thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester: Another derivative with similar structural features.
Uniqueness
What sets ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl ester group, for example, enhances its solubility and bioavailability, making it a more versatile compound for various applications.
属性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8g/mol |
IUPAC 名称 |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-18(22)11-7-3-5-9-13(11)20-17(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3,(H,20,21) |
InChI 键 |
JNGBONHRTUCXSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
规范 SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















